molecular formula C16H10N2O B8132430 Dibenzo[f,h]quinazolin-2(1H)-one

Dibenzo[f,h]quinazolin-2(1H)-one

Cat. No.: B8132430
M. Wt: 246.26 g/mol
InChI Key: CIVBGLMVZGQCJN-UHFFFAOYSA-N
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Description

Dibenzo[f,h]quinazolin-2(1H)-one is a heterocyclic compound that belongs to the quinazoline family It is characterized by a fused ring system consisting of two benzene rings and a quinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dibenzo[f,h]quinazolin-2(1H)-one typically involves the condensation of 2-aminobenzamide with ortho-substituted benzaldehydes. This reaction is often catalyzed by Lewis acids such as copper(I) iodide (CuI) and requires the presence of a base like cesium carbonate (Cs2CO3). The reaction proceeds through the formation of an intermediate Schiff base, followed by cyclization to yield the desired quinazoline derivative .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Dibenzo[f,h]quinazolin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dibenzo[f,h]quinazolin-2(1H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Dibenzo[f,h]quinazolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of certain kinases or receptors, thereby modulating cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Uniqueness: Dibenzo[f,h]quinazolin-2(1H)-one is unique due to its fused ring system and the specific arrangement of its functional groups, which contribute to its distinct chemical reactivity and biological activities

Properties

IUPAC Name

1H-phenanthro[9,10-d]pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O/c19-16-17-9-14-12-7-2-1-5-10(12)11-6-3-4-8-13(11)15(14)18-16/h1-9H,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVBGLMVZGQCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C=NC(=O)N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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